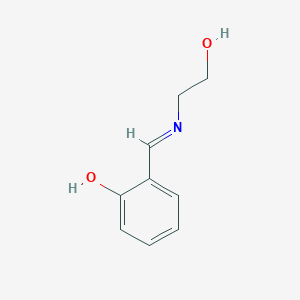

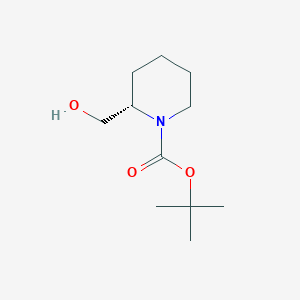

(S)-1-Boc-2-(Hydroxymethyl)piperidine

Descripción general

Descripción

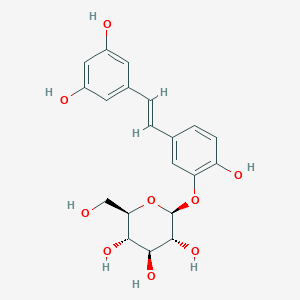

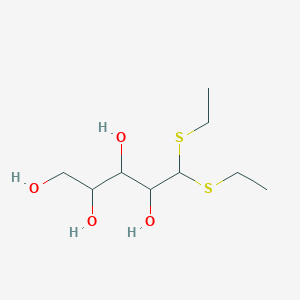

“(S)-1-Boc-2-(Hydroxymethyl)piperidine” is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A potential biocatalytic approach to the synthesis of this privileged scaffold would be the asymmetric dearomatization of readily assembled activated pyridines . A general chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry has been presented . The key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of piperidine derivatives has been studied using density functional theory and ab initio Hartree Fock calculations .Chemical Reactions Analysis

Piperidine derivatives have been involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Aplicaciones Científicas De Investigación

Therapeutic Applications and Biological Effects : A study by (Guzmán-Rodríguez et al., 2021) explored the effects of a piperidine-derivative molecule, 1-Boc-piperidine, on binge-eating behaviour and anxiety in rats. They found that 1-Boc-piperidine decreased calorie intake in a binge-eating protocol and exerted an anxiolytic effect, suggesting potential therapeutic applications.

Synthesis of Protected Peptides : In the field of peptide synthesis, (Rabanal et al., 1992) described the use of a flourene-derived anchor, including piperidine, for the solid-phase synthesis of protected peptides. This method is crucial for the efficient production of complex peptides.

Enantioselective Synthesis of Pharmaceutically Relevant Compounds : A study by (Sheikh et al., 2012) developed a general and enantioselective synthesis method for 2-substituted 2-phenylpyrrolidines and -piperidines, which are significant in pharmaceutical research.

Stereocontrolled Synthesis for Drug Discovery : (Hanessian et al., 2002) reported the stereocontrolled synthesis of enantiopure 2,4-disubstituted 4-aryl-6-piperidinones and piperidines, demonstrating their potential for creating prototype libraries for drug discovery.

Biocatalysis in Drug Synthesis : The work of (Chen et al., 2019) on the efficient synthesis of Ibrutinib chiral intermediate using recombinant E. coli highlights the role of biocatalysis in pharmaceutical synthesis.

Development of Novel Multicomponent Reactions : Research by (Tailor and Hall, 2000) demonstrated a novel multicomponent reaction involving α-hydroxyalkyl piperidine units, which are common in natural alkaloids and azasugar analogues.

Asymmetric Syntheses and Stereocenter Control : The study by (Serino et al., 1999) presented asymmetric syntheses of N-Boc 2-substituted pyrrolidines and piperidines, showing the importance of controlling stereocenters in synthesis.

Volumetric Properties in Solution Chemistry : (Kul et al., 2013) conducted a comparative study of the volumetric properties of piperidine derivatives in aqueous solutions, contributing to the understanding of their behavior in different solvents.

Methodologies for Synthesis of Biologically Active Compounds : (Cossy, 2005) discussed selective methodologies for synthesizing biologically active piperidinic compounds, emphasizing the versatility of these compounds in biological applications.

Investigations into Catalytic Reactions and Enantioselectivity : (Johnson et al., 2002) explored asymmetric carbon-carbon bond formations in conjugate additions, leading to the enantioselective synthesis of substituted piperidines and pyrrolidines.

Mecanismo De Acción

Target of Action

Piperidine derivatives, such as (S)-1-Boc-2-(Hydroxymethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .

Result of Action

The results of the action of piperidine derivatives can vary widely, with effects ranging from antioxidant, anti-apoptotic, and anti-inflammatory activities to bioavailability enhancing abilities .

Safety and Hazards

Piperidine and its derivatives should be handled with care. They are combustible liquids and can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Direcciones Futuras

Piperidine and its derivatives continue to be an area of active research due to their importance in drug design and the pharmaceutical industry . The development of efficient and sustainable methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety, are areas of ongoing study .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAGFCBNDBBFZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426154 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Boc-2-(Hydroxymethyl)piperidine | |

CAS RN |

134441-93-3 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.